Methyl 4-(3-iodopropyl)benzoate
Description
Methyl 4-(3-iodopropyl)benzoate is an aromatic ester featuring a methyl benzoate backbone substituted with a 3-iodopropyl group at the para position of the benzene ring. This article focuses on comparative analysis with key analogs to infer properties and applications.
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
methyl 4-(3-iodopropyl)benzoate |
InChI |
InChI=1S/C11H13IO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
LZBFGUOKEIONOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-iodopropyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(3-iodopropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-iodopropyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Substitution: Products such as 4-(3-aminopropyl)benzoate or 4-(3-thiocyanatopropyl)benzoate.
Reduction: 4-(3-iodopropyl)benzyl alcohol.
Oxidation: 4-(3-iodopropyl)benzoic acid.
Scientific Research Applications
Methyl 4-(3-iodopropyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Nucleophilic Attack: The iodine atom in the 3-iodopropyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Structural Analogues
The compound’s structure is compared to three classes of analogs (Table 1):
Table 1: Structural and Molecular Comparison
- Methyl 3-iodo-4-isopropylbenzoate (): Isomerism (iodo at meta vs.
- Piperazine-quinoline derivatives (): Bulkier substituents reduce solubility in apolar solvents but enhance binding to biological targets (e.g., enzymes) .
Spectroscopic Properties
Spectroscopic data highlight substituent effects (Table 3):
Table 3: Spectroscopic Comparison
- The target compound’s ¹H NMR would likely show iodopropyl chain protons (δ 3.1–3.3 ppm for CH₂I) and aromatic singlet (δ 8.0 ppm for para-substituted benzene).
- Thioether analogs exhibit distinct deshielding of adjacent protons due to sulfur’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
